2-(Methylthio)pyrazine

Description

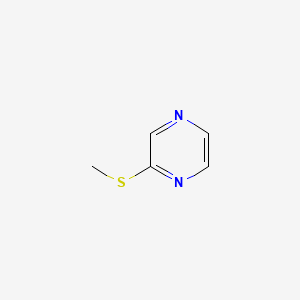

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfanylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2S/c1-8-5-4-6-2-3-7-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBPBOWBQRUXMFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047491 | |

| Record name | Pyrazinyl methyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, low melting white crystalline solid with an ethereal sulfurous odour | |

| Record name | 2-(Methylthio)pyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033152 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Pyrazinyl methyl sulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/836/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

75.00 °C. @ 5.00 mm Hg | |

| Record name | 2-(Methylthio)pyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033152 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in water, organic solvents, oils, very soluble (in ethanol) | |

| Record name | Pyrazinyl methyl sulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/836/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

21948-70-9 | |

| Record name | 2-(Methylthio)pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21948-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Methylthio)pyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021948709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2-(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrazinyl methyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (methylthio)pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.599 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (METHYLTHIO)PYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1C97E3A4F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-(Methylthio)pyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033152 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

44 - 47 °C | |

| Record name | 2-(Methylthio)pyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033152 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2-(Methylthio)pyrazine chemical structure and IUPAC name

Chemical Identity, Synthetic Architectures, and Pharmacophoric Utility

Abstract

This technical guide provides a comprehensive structural and functional analysis of 2-(Methylthio)pyrazine (CAS: 21948-70-9). While historically categorized as a high-impact organoleptic agent (FEMA 3231) responsible for roasted/nutty flavor profiles, this molecule serves as a critical heteroaromatic scaffold in modern medicinal chemistry. This document details its physicochemical properties, nucleophilic aromatic substitution (

Molecular Architecture & Physicochemical Profile

The pyrazine ring is a 1,4-diazine, electron-deficient due to the electronegativity of the two nitrogen atoms. The introduction of a methylthio group at the C2 position creates a push-pull electronic system. The sulfur atom acts as a weak

Nomenclature and Identifiers

| Category | Data |

| IUPAC Name | 2-(Methylsulfanyl)pyrazine |

| Common Name | This compound |

| CAS Number | 21948-70-9 |

| FEMA Number | 3231 |

| Molecular Formula | |

| SMILES | CSc1cnccn1 |

Physicochemical Constants

| Property | Value | Context for Application |

| Molecular Weight | 126.18 g/mol | Fragment-based drug design (FBDD) compliant. |

| Physical State | Solid (Low melting) | Crystalline matrix, often white to pale yellow. |

| Melting Point | 42–47 °C | Requires careful handling during solvent removal to avoid sublimation/melting. |

| Boiling Point | ~221 °C (75°C @ 5 mmHg) | High boiling point allows for high-temp functionalization. |

| Density | 1.145 g/mL | Denser than water; distinct phase separation in aqueous workups. |

| LogP | ~1.17 | Moderate lipophilicity; good membrane permeability potential. |

Synthetic Pathways & Mechanistic Insight

The most robust route to this compound is via Nucleophilic Aromatic Substitution (

Mechanism: Thiolate-Mediated

The reaction involves the attack of the methanethiolate anion (

-

Addition: The nucleophile attacks C2, breaking aromaticity and forming a resonance-stabilized Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atoms, stabilizing the intermediate.

-

Elimination: Re-aromatization drives the expulsion of the chloride ion.

Experimental Protocol (Standardized)

Note: This protocol assumes anhydrous conditions to prevent hydrolysis of the chloropyrazine.

-

Reagents: 2-Chloropyrazine (1.0 eq), Sodium Methanethiolate (NaSMe, 1.1 eq).

-

Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide). Rationale: Polar aprotic solvents solvate the cation (

), leaving the thiolate anion "naked" and highly reactive. -

Conditions: 80–100 °C, 2–4 hours.

Step-by-Step Workflow:

-

Charge a round-bottom flask with NaSMe (1.1 eq) and anhydrous DMF (5 mL/mmol) under nitrogen atmosphere.

-

Add 2-chloropyrazine (1.0 eq) dropwise. Caution: Exothermic.

-

Heat to 90 °C. Monitor via TLC (Hexane:EtOAc 8:2) or LC-MS.

-

Workup: Cool to RT. Pour into ice water (5x reaction volume). Extract with Dichloromethane (DCM) or Ethyl Acetate.

-

Purification: Wash organics with brine, dry over

, concentrate. Purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Visualization: Synthesis Workflow

Figure 1: Step-wise synthetic workflow for the nucleophilic aromatic substitution of 2-chloropyrazine.

Pharmaceutical Utility & Metabolic Liability

In drug development, the this compound motif is often used as a bioisostere for other heteroaromatics or as a precursor to sulfoxides/sulfones.

Metabolic Soft Spot (S-Oxidation)

The sulfide sulfur is a "soft spot" for metabolic oxidation by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s (CYPs).

-

Phase I Metabolism: Rapid oxidation to the Sulfoxide (chiral center creation).

-

Secondary Oxidation: Conversion to the Sulfone (highly electron-withdrawing).

This pathway alters the electronic properties of the pyrazine ring, significantly lowering the

Visualization: Metabolic Oxidation Pathway

Figure 2: Sequential metabolic oxidation of the sulfide linker, altering polarity and pharmacokinetics.

Analytical Characterization

Validating the structure requires confirming the integrity of the pyrazine ring and the presence of the S-methyl group.

Proton NMR ( -NMR)

Solvent:

- 2.60 ppm (3H, s): The methyl protons attached to sulfur. This is a characteristic singlet.

-

8.2 – 8.5 ppm (3H, m): The pyrazine aromatic protons.

-

H-3: Typically the most deshielded due to proximity to both N and S.

-

H-5/H-6: Appear as doublets or multiplet depending on resolution (

).

-

Mass Spectrometry (GC-MS)

-

Molecular Ion (

): 126 m/z. -

Base Peak: Often observed at M-47 (Loss of S-Me) or fragmentation of the pyrazine ring (HCN loss).

Safety & Handling (E-E-A-T)

-

Odor Control: This compound has a potent roasted/sulfurous odor with a low detection threshold.

-

Protocol: All weighing and transfers must occur within a functioning fume hood. Glassware should be treated with bleach (sodium hypochlorite) to oxidize residual sulfides before removal from the hood.

-

-

Toxicity: Classified as Harmful if swallowed (H302) .[1][2]

-

LD50: Estimated < 2000 mg/kg (Oral, Rat).

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 519907, this compound. Retrieved from [Link]

-

The Good Scents Company (2024). 2-methylthio pyrazine (CAS 21948-70-9) Organoleptic and Safety Data. Retrieved from [Link]

-

Muller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology.[3] (Discusses metabolic pathways of pyrazine derivatives). Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier - this compound. Retrieved from [Link]

Sources

2-(Methylthio)pyrazine molecular weight and formula

Executive Summary

2-(Methylthio)pyrazine (CAS: 21948-70-9) is a critical organosulfur heterocycle utilized primarily in the formulation of high-fidelity savory flavor profiles.[1][2][3][4] Distinct from its alkylated analogs (e.g., 2-methyl-3-methylthiopyrazine), this un-substituted ring system offers a cleaner "roasted/nutty" aromatic baseline with lower vegetable nuances.[3] This guide outlines its physicochemical properties, industrial synthesis via nucleophilic aromatic substitution (

Part 1: Chemical Identity & Physicochemical Profile

The compound is characterized by a pyrazine ring substituted at the C2 position with a thiomethyl group. Its low melting point (44–47 °C) means it often exists as a semi-solid or crystalline mass at room temperature, requiring precise temperature control during handling.

Table 1: Core Chemical Data

| Parameter | Technical Specification |

| Chemical Name | This compound |

| Synonyms | Pyrazinyl methyl sulfide; 2-Methylsulfanylpyrazine |

| CAS Number | 21948-70-9 |

| FEMA Number | 3231 |

| Molecular Formula | |

| Molecular Weight | 126.18 g/mol |

| Appearance | White to pale yellow crystalline powder or liquid (dependent on purity/temp) |

| Odor Profile | Roasted nuts, meaty, metallic, sulfurous, coffee-like |

Physical Properties

-

Melting Point: 44–47 °C (Experimental)

-

Boiling Point: 103–104 °C @ 23 mmHg; ~221 °C @ 760 mmHg (Predicted)

-

Density: ~1.20 g/cm³[5]

-

Solubility: Insoluble in water; Soluble in ethanol, propylene glycol, and organic oils.

-

Flash Point: ~87 °C (Combustible)

Part 2: Synthesis & Manufacturing Protocol

The industrial synthesis of this compound relies on a Nucleophilic Aromatic Substitution (

Mechanism of Action

-

Nucleophilic Attack: The thiomethoxide anion (

) attacks the C2 carbon of 2-chloropyrazine. -

Meisenheimer Complex: A resonance-stabilized anionic intermediate is formed.

-

Aromatization: The chloride ion is eliminated, restoring aromaticity and yielding the thioether.

Experimental Protocol (Lab Scale)

-

Reagents: 2-Chloropyrazine (1.0 eq), Sodium Methanethiolate (NaSMe, 1.1 eq), DMF or THF (Solvent).

-

Procedure:

-

Charge a reaction vessel with dry DMF under inert atmosphere (

). -

Add Sodium Methanethiolate at 0 °C to prevent side reactions.

-

Dropwise addition of 2-Chloropyrazine, maintaining temp < 10 °C.

-

Reflux at 60–80 °C for 4 hours. Monitor via TLC/GC.

-

Workup: Quench with water, extract with Dichloromethane (DCM), dry over

, and concentrate. -

Purification: Vacuum distillation or recrystallization from hexane.

-

Figure 1: Synthetic Pathway & Logic

Caption: The

Part 3: Analytical Characterization

Trustworthy identification requires a multi-modal approach. As a sulfur-containing heterocycle, GC-MS and NMR provide the most definitive structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Molecular Ion (

): 126 m/z (Base peak or high intensity). -

Fragmentation Pattern:

-

m/z 126: Parent ion.

-

m/z 79: Loss of

group (Pyrazine ring cation). -

m/z 52: Ring fragmentation (characteristic of diazines).

-

-

Retention Index (RI): ~1150–1200 on non-polar columns (DB-5).

Nuclear Magnetic Resonance ( -NMR)

The symmetry of the pyrazine ring is broken by the thio-substitution, resulting in three distinct aromatic signals and one aliphatic singlet.

-

2.55–2.60 ppm (3H, s): Methyl protons attached to sulfur (

- 8.20–8.50 ppm (3H, m): Aromatic ring protons. The proton adjacent to the sulfur (C3) will show distinct coupling compared to C5/C6.

Part 4: Applications in Flavor & Pharma

Flavor Chemistry (FEMA 3231)

This compound is a "character impact compound" for roasted profiles. Unlike alkyl-pyrazines which provide "earthy/potato" notes, the sulfur linkage introduces a savory/meaty depth .

-

Usage Levels: 0.02 – 2.0 ppm in finished products.[4]

-

Applications:

-

Coffee: Enhances the "roasted" perception without bitterness.

-

Meat Alternatives: Critical for replicating the Maillard reaction profile in plant-based burgers.

-

Nuts: Boosts the roasted hazelnut/almond character.

-

Pharmaceutical Intermediates

The thiomethyl group is a versatile handle in medicinal chemistry. It can be oxidized to a sulfoxide or sulfone (leaving groups) to facilitate further substitution at the C2 position, allowing for the synthesis of complex bioactive pyrazine derivatives (e.g., antitubercular agents).

Part 5: Safety & Regulatory (E-E-A-T)

Handling: This compound is an irritant and possesses a potent odor. All handling must occur within a fume hood. Regulatory Status:

-

US FDA: Listed as a synthetic flavoring substance.

-

JECFA: Evaluated and deemed safe at current usage levels.

-

GHS Classification:

-

Skin Irrit. 2 (H315)

-

Eye Irrit. 2A (H319)

-

STOT SE 3 (H335)

-

Figure 2: Safety & Handling Workflow

Caption: Mandatory safety workflow for handling potent organosulfur compounds.

References

-

Flavor and Extract Manufacturers Association (FEMA). (2023). FEMA Flavor Ingredient Library: this compound (FEMA 3231).[1] Retrieved from [Link][3]

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 21948-70-9, this compound.[3] Retrieved from [Link][3]

-

The Good Scents Company. (2023). This compound Flavor and Fragrance Data.[2][4][6][7][8] Retrieved from [Link][3]

-

European Food Safety Authority (EFSA). (2011). Scientific Opinion on Flavouring Group Evaluation 17, Revision 3 (FGE.17Rev3): Pyrazine derivatives. EFSA Journal. Retrieved from [Link][3]

Sources

- 1. chembk.com [chembk.com]

- 2. China 2-Methylthio Pyrazine - Ruiyuan Flavor Co.,Ltd [sunsirs.com]

- 3. Showing Compound 2-Methyl-3-(methylthio)pyrazine (FDB020200) - FooDB [foodb.ca]

- 4. 2-methyl thio-3,5 or 6-methyl pyrazine, 67952-65-2 [thegoodscentscompany.com]

- 5. echemi.com [echemi.com]

- 6. 2-METHYLTHIO-3,5-METHYLPYRAZINE | 67952-65-2 [chemicalbook.com]

- 7. (Methylthio)methylpyrazine mixture of isomers, = 98 , FG 67952-65-2 [sigmaaldrich.com]

- 8. echemi.com [echemi.com]

Technical Monograph: 2-(Methylthio)pyrazine in Roasted Food Matrices

Executive Summary

2-(Methylthio)pyrazine (and its methylated isomers) represents a distinct class of sulfur-containing heterocycles critical to the sensory architecture of roasted foods.[1] Unlike simple alkylpyrazines that provide generic "nutty" notes, the introduction of the methylthio moiety lowers the odor detection threshold into the parts-per-billion (ppb) range and introduces complex "meaty," "savory," and "roasted" nuances. This guide analyzes the chemo-genesis of this compound via the Maillard reaction, delineates its occurrence in key dietary matrices (coffee, sesame, peanuts), and provides a validated analytical protocol for its quantification using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Chemical Identity & Sensory Architecture

This compound is a high-impact odorant.[1][2] Its structural uniqueness lies in the sulfur substitution on the pyrazine ring, which dramatically alters its electron density and receptor binding affinity compared to non-sulfur analogs.

Physicochemical Profile[1][2][3]

| Parameter | Data |

| IUPAC Name | This compound |

| CAS Registry Number | 21948-70-9 |

| FEMA Number | 3208 (Group entry often covers isomers) |

| JECFA Number | 796 / 797 (Isomers) |

| Molecular Formula | C₅H₆N₂S |

| Molecular Weight | 126.18 g/mol |

| LogP | ~1.42 (Moderate lipophilicity) |

| Odor Threshold | 0.002–0.01 ppb (water) |

| Sensory Descriptors | Roasted hazelnut, meaty, popcorn, vegetable, metallic (at high conc.) |

Structural Isomerism

In food matrices, this compound rarely exists in isolation.[1] It is frequently co-generated with:

-

2-Methyl-3-(methylthio)pyrazine (FEMA 3208): Often the dominant isomer in roasted coffee.[1]

-

2-Methyl-5-(methylthio)pyrazine: A common minor isomer.[1]

Chemo-Genesis: The Maillard Engine[1]

The formation of this compound is a non-enzymatic thermal process requiring specific precursors: a reducing sugar (glucose/fructose) and a sulfur-containing amino acid (Methionine).[1]

Mechanism of Formation

The pathway involves two converging cascades within the Maillard reaction:

-

Pyrazine Core Formation: Condensation of sugar degradation products (α-dicarbonyls) with amino acids (Strecker degradation) to form the dihydropyrazine skeleton.[1]

-

Sulfur Incorporation: Thermal degradation of Methionine via the Strecker reaction yields Methional , which further decomposes to Methanethiol (CH₃SH). This highly reactive thiol radical attacks the pyrazine core or reacts with chloropyrazine intermediates (in model systems) to form the thioether linkage.

Pathway Visualization[1]

Figure 1: Convergent synthesis pathway of this compound via Maillard reaction and Strecker degradation of Methionine.[1]

Occurrence Matrix in Roasted Foods[4]

The concentration of this compound correlates directly with the content of free Methionine in the raw material and the severity of the thermal process (roasting temperature/time).

| Food Matrix | Relative Abundance | Sensory Contribution | Key Precursors Identified |

| Roasted Coffee | High (ppb to ppm) | Key "roasty" note; differentiates Robusta (higher) from Arabica.[1] | Methionine, Sucrose, Trigonelline |

| Sesame Oil | Medium | Nutty, savory character.[1] | Methionine, Glucose |

| Roasted Beef | Low-Medium | Meaty, savory depth.[1] | Methionine, Ribose |

| Peanuts | Medium | Earthy, roasted skin notes.[1] | Asparagine, Methionine |

| Cocoa | Low | Background roasted note.[1] | Valine, Methionine |

| Potato Chips | Trace | Earthy/Fried note.[1] | Methionine, Reducing Sugars |

Technical Insight: In coffee, the concentration increases with roasting intensity up to a "Full City" roast, after which thermal degradation (pyrolysis) may reduce levels.

Analytical Methodologies

Quantifying sulfur-containing pyrazines is challenging due to their low concentrations, high volatility, and susceptibility to oxidation. Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS is the industry standard for high-sensitivity profiling without solvent artifacts.[1]

Analytical Workflow

Figure 2: Optimized analytical workflow for trace detection of volatile pyrazines.

Validated Protocol (HS-SPME-GC-MS)

1. Sample Preparation:

-

Weigh 1.0 g of sample into a 20 mL headspace vial.

-

Add 5 µL of Internal Standard (IS) solution (e.g., 2-methoxy-3-methylpyrazine or isotope-labeled pyrazine) to correct for matrix effects.[1]

-

Seal with a PTFE/silicone septum.[1]

2. Extraction (SPME):

-

Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) 50/30 µm.[1] This "triple-phase" fiber covers the wide polarity and volatility range of pyrazines.[1]

-

Incubation: 15 min at 60°C (agitation: 250 rpm).

-

Extraction: Expose fiber for 30 min at 60°C.

3. Gas Chromatography (GC) Parameters:

-

Column: DB-WAX or SolGel-Wax (Polar columns are essential to separate pyrazines from lipid volatiles).[1]

-

Carrier Gas: Helium at 1.0 mL/min (constant flow).[1]

-

Oven Program: 40°C (2 min) → 5°C/min to 240°C → Hold (5 min).

4. Mass Spectrometry (MS) Detection:

-

Mode: SIM (Selected Ion Monitoring) for quantification; Scan (35-350 m/z) for identification.[1]

-

Target Ions (m/z):

Biological Implications & Safety[1]

While primarily a flavorant, the pyrazine scaffold is biologically privileged. For drug development professionals, understanding the metabolic fate of dietary pyrazines is relevant for toxicology and pharmacokinetics.

Metabolic Fate

Upon ingestion, this compound undergoes S-oxidation in the liver, catalyzed by Flavin-containing Monooxygenases (FMO) or Cytochrome P450 enzymes.[1]

-

Primary Metabolite: Pyrazinyl methyl sulfoxide.[1]

-

Secondary Metabolite: Pyrazinyl methyl sulfone.[1]

-

Excretion: These polar metabolites are rapidly excreted in urine, preventing bioaccumulation.[1]

Regulatory Status

-

FEMA: GRAS (Generally Recognized As Safe).[1][5] FEMA No. 3208.[1][6]

-

JECFA: Evaluated as "No Safety Concern" at current levels of intake (Class III structural class).[1]

-

Toxicity: Low acute toxicity; no evidence of genotoxicity in standard assays (Ames test).[1]

References

-

JECFA (Joint FAO/WHO Expert Committee on Food Additives). (2002).[1][6] Safety Evaluation of Certain Food Additives: Pyrazine Derivatives.[1][6] WHO Food Additives Series 48.[1][6]

-

Flavor and Extract Manufacturers Association (FEMA). (2023).[1] FEMA GRAS Assessment of Pyrazine Derivatives.[1][6] FEMA Flavor Library.[1][6]

-

Maga, J. A. (1982).[1] Pyrazines in Foods: An Update. CRC Critical Reviews in Food Science and Nutrition, 16(1), 1-48.[1]

-

Shibamoto, T. (1989).[1] Volatile Flavor Chemicals Formed by the Maillard Reaction.[1] In: Thermal Generation of Aromas.[1] ACS Symposium Series.

-

PubChem. (2023).[1] Compound Summary: this compound.[1][3] National Library of Medicine.[1]

-

The Good Scents Company. (2023).[1] 2-Methylthio-3-methylpyrazine Sensory Data.[1][4]

Sources

- 1. PYRAZINE DERIVATIVES (JECFA Food Additives Series 48) [inchem.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2-methyl thio-3,5 or 6-methyl pyrazine, 67952-65-2 [thegoodscentscompany.com]

- 4. 2-methyl-3-(methyl thio) pyrazine, 2882-20-4 [thegoodscentscompany.com]

- 5. femaflavor.org [femaflavor.org]

- 6. femaflavor.org [femaflavor.org]

2-(Methylthio)pyrazine: Technical Monograph on Discovery, Synthesis, and Flavor Dynamics

Executive Summary

2-(Methylthio)pyrazine (FEMA 3208, mixture of isomers) represents a canonical "high-impact" aroma chemical. Bridging the gap between savory (meaty/hydrolyzed protein) and roasted (nutty/coffee) profiles, it exemplifies the potency of sulfur-substituted heterocycles. While simple alkylpyrazines (e.g., 2,3,5-trimethylpyrazine) provide the "body" of roasted notes, thio-substituted variants like this compound function as "character impact" compounds, detectable at parts-per-billion (ppb) levels. This guide delineates its discovery, the mechanistic basis of its formation via the Maillard reaction, and the industrial protocols for its synthesis and analysis.

Historical Genesis: The Sulfur Shift

The history of this compound is inextricably linked to the "Golden Age" of flavor analysis in the 1970s, driven by the advent of gas chromatography-mass spectrometry (GC-MS).

-

The Pre-Sulfur Era (Pre-1960s): Flavor chemistry focused largely on esters, aldehydes, and simple terpenes. "Roasted" notes were ill-defined.

-

The Pyrazine Revolution (1960s-1970s): Researchers identified alkylpyrazines in coffee, cocoa, and peanuts. While these explained "earthy" notes, they lacked the specific "savory/meaty" depth found in cooked proteins.

-

Discovery of Thio-Pyrazines (1970s-1980s): The isolation of this compound marked a paradigm shift. It was identified in the volatile fractions of roasted coffee and cooked meats. Its discovery elucidated the critical role of Methionine in the Maillard reaction, serving as the sulfur donor that transforms a generic "toasted" pyrazine into a specific "meaty/nutty" profile.

-

Regulatory Milestone: The compound was affirmed as Generally Recognized As Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), assigned FEMA No. 3208 (typically covering the mixture of isomers, e.g., 2-methyl-3-(methylthio)pyrazine), appearing in GRAS publications in the early 1980s (GRAS 13 era).

Biosynthesis & Maillard Mechanics

The formation of this compound in food matrices is a dual-mechanistic process involving the Strecker Degradation of amino acids and the condensation of sugar fragments.

Mechanism Description

-

Nitrogen Source: Amino acids (Alanine, Glycine) react with dicarbonyls (from sugar breakdown) to form the pyrazine ring (e.g., methylpyrazine).

-

Sulfur Source: Methionine undergoes Strecker degradation to yield Methanethiol (CH₃SH) and Methional.

-

Radical Recombination/Substitution: The methanethiol radical or anion attacks the pyrazine ring (often at the 2- or 3-position relative to alkyl groups) to form the thioether linkage.

Figure 1: Biosynthetic pathway of this compound via Maillard reaction interactions between Methionine degradation products and pyrazine cores.

Chemical Synthesis Protocols

For industrial and research applications, extraction from food is non-viable due to low concentrations. Chemical synthesis is the standard, utilizing Nucleophilic Aromatic Substitution (SNAr) .

Synthetic Route: Chloropyrazine Displacement

This method is preferred for its high yield and purity. It involves the reaction of a halopyrazine with an alkali metal thiomethoxide.[1]

Figure 2: Industrial synthesis via Nucleophilic Aromatic Substitution (SNAr).

Detailed Experimental Protocol

Objective: Synthesis of this compound (10 mmol scale).

Reagents:

-

2-Chloropyrazine (1.14 g, 10 mmol)

-

Sodium Thiomethoxide (NaSMe) (0.77 g, 11 mmol, 1.1 eq)

-

Solvent: Anhydrous THF (Tetrahydrofuran) or DMF (Dimethylformamide)

-

Quench: Saturated NH₄Cl solution

Step-by-Step Methodology:

-

Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon).

-

Solvation: Charge the flask with 2-Chloropyrazine dissolved in 15 mL of anhydrous THF.

-

Addition: Cool the solution to 0°C in an ice bath. Slowly add Sodium Thiomethoxide (solid or solution) portion-wise to control the exotherm.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Heat to reflux (66°C for THF) for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 8:2) or GC-FID.

-

Workup: Cool to room temperature. Quench by pouring the mixture into 50 mL of saturated NH₄Cl/Ice water.

-

Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL). Combine organic layers.

-

Purification: Dry organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude oil via vacuum distillation (approx. 80-85°C at 10 mmHg) or flash column chromatography (Silica gel, Pentane/Ether gradient).

Yield Expectation: 75–85% as a clear to pale yellow liquid.

Sensory Profile & Data

This compound is a "modifier" flavor. Alone, it is pungent; in dilution, it provides the authentic "roasted" signature.

| Parameter | Data Points |

| Odor Threshold | 4 ppb (water) to 60 ppb (oil) |

| Primary Descriptors | Roasted, Nutty, Meaty, Popcorn, Coffee, Vegetable |

| Secondary Nuances | Hazelnut, Almond, Earthy, Sulfurous (at high conc.) |

| FEMA Number | 3208 (Mixture of isomers, typically 2-methyl-3-methylthio) |

| LogP | ~1.42 (Moderate lipophilicity, good retention in fats) |

| Occurrence | Roasted Coffee (Arabica/Robusta), Peanuts, Beef, Sesame Oil |

Analytical Methodology (GC-MS)[2][3]

Due to its low threshold, analysis requires high sensitivity.

Instrument: GC-MS (Single Quadrupole or Triple Quad). Column: Polar phase (e.g., DB-WAX or ZB-WAX) is preferred to separate pyrazine isomers.

Protocol:

-

Extraction: Headspace Solid-Phase Microextraction (HS-SPME) using a DVB/CAR/PDMS fiber.

-

Rationale: The triple-phase fiber captures the wide volatility range of pyrazines.

-

-

Incubation: 1.0 g sample in 10 mL vial, incubated at 60°C for 20 mins.

-

Desorption: 250°C for 3 mins (Splitless mode).

-

Oven Program: 40°C (2 min) -> 5°C/min -> 240°C.

-

MS Detection:

-

Scan Mode: 35-300 m/z for identification.

-

SIM Mode (Quantitation): Target ions m/z 126 (Molecular Ion), m/z 79 (Pyrazine ring fragment).

-

References

-

Walradt, J. P., et al. (1971). "Volatile components of roasted peanuts." Journal of Agricultural and Food Chemistry, 19(5), 972-979. Link

-

FEMA Expert Panel. (1984). "GRAS Flavoring Substances 13." Food Technology. (Source for FEMA 3208 designation). Link

-

Adams, T. B., et al. (2002).[2] "The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients." Food and Chemical Toxicology, 40(4), 429-451.[2] Link

-

Maga, J. A. (1982). "Pyrazines in foods: an update." CRC Critical Reviews in Food Science and Nutrition, 16(1), 1-48. Link

-

Sigma-Aldrich. (2023). "Product Specification: (Methylthio)methylpyrazine, mixture of isomers." MilliporeSigma Technical Data. Link

Sources

Technical Guide: Spectroscopic Profile of 2-(Methylthio)pyrazine

The following technical guide provides an in-depth spectroscopic profile of 2-(Methylthio)pyrazine , designed for researchers in flavor chemistry, pharmaceutical synthesis, and analytical quality control.

Executive Summary

This compound (CAS: 21948-70-9), also known as pyrazinyl methyl sulfide, is a critical organosulfur heterocyclic compound.[1] Widely utilized in the flavor industry (FEMA 3231) for its roasted, hazelnut, and meaty notes, it also serves as a versatile intermediate in the synthesis of bioactive pharmaceutical agents.

This guide synthesizes the core spectroscopic signatures (MS, IR, NMR) required for definitive structural characterization. It moves beyond simple data listing to explain the causality of the signals, ensuring you can distinguish this compound from its regioisomers and impurities.

Compound Profile & Physicochemical Context[1][2][3][4][5][6][7][8][9]

| Parameter | Data |

| IUPAC Name | 2-(Methylsulfanyl)pyrazine |

| CAS Number | 21948-70-9 |

| Molecular Formula | |

| Molecular Weight | 126.18 g/mol |

| Physical State | Pale yellow solid / liquid (MP: 42.5–45.5 °C) |

| Density | ~1.145 g/mL (liquid phase) |

| Organoleptic | Roasted hazelnut, earthy, musty, vegetable |

| Solubility | Soluble in ethanol, propylene glycol; slightly soluble in water |

Spectroscopic Analysis: Deep Dive

Mass Spectrometry (EI-MS)

Objective: Confirm molecular weight and identify the sulfur-bearing moiety.

The Electron Impact (EI) mass spectrum of this compound is characterized by a robust molecular ion and distinct fragmentation pathways driven by the stability of the pyrazine ring and the lability of the methyl-sulfur bond.

-

Molecular Ion (

): m/z 126 . This peak is typically intense (often the base peak or >50% relative abundance), reflecting the stability of the aromatic pyrazine system. -

Key Fragmentation Pathways:

-

Loss of Methyl Radical (

): A prominent peak at m/z 111 corresponds to the loss of the methyl group ( -

Ring Fragmentation (

): Pyrazines characteristically lose hydrogen cyanide (HCN, 27 Da). Fragmentation of the -

Sulfur Extrusion: Loss of the thio-group or sulfur atom can lead to lower mass fragments typical of the pyrazine ring (

80, 53).

-

Visualization: MS Fragmentation Logic

Caption: Primary fragmentation pathways for this compound under Electron Impact (70 eV).

Infrared Spectroscopy (FT-IR)

Objective: Identify functional groups (Aromatic Ring + Thioether).

The IR spectrum distinguishes the aromatic nature of the ring from the aliphatic methyl group.

| Frequency Region ( | Assignment | Mechanistic Insight |

| 3030 – 3080 | Ar-H Stretch | Weak bands typical of |

| 2920 – 2990 | Alk-H Stretch | Distinct bands from the |

| 1520 – 1580 | C=N / C=C Stretch | Characteristic "breathing" modes of the pyrazine ring. |

| 1000 – 1200 | C-N Stretch | Vibrations associated with the ring nitrogen atoms. |

| 690 – 750 | C-S Stretch | The C-S-C linkage typically shows weak-to-medium absorption in this fingerprint region. |

Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural assignment and purity check.

The NMR data is the most powerful tool for distinguishing the 2-substituted isomer from 2,3- or 2,6-disubstituted impurities.

H NMR (Proton)

Solvent:

-

2.55 – 2.65 ppm (3H, Singlet): The methylthio (-SCH

-

8.20 – 8.60 ppm (3H, Multiplet/Pattern): The pyrazine ring protons .

-

H-3 (Ortho to S): Often appears as a fine doublet or singlet (~8.3–8.4 ppm). The sulfur atom is an electron donor by resonance (+M), which shields the ortho/para positions relative to unsubstituted pyrazine (

8.6), but it is also inductively withdrawing (-I). -

H-5, H-6 (Meta/Para): These protons typically appear as a pair of doublets with a coupling constant (

).

-

C NMR (Carbon)

Solvent:

-

13.0 – 15.0 ppm: The methyl carbon (

- 140.0 – 145.0 ppm: The unsubstituted ring carbons (C-3, C-5, C-6 ).

- 155.0 – 160.0 ppm: The substituted ring carbon (C-2 ). This carbon is significantly deshielded due to the direct attachment to the Sulfur and the Nitrogen atoms (ipso effect).

Visualization: NMR Assignment Workflow

Caption: Analytical logic for verifying this compound structure via 1H NMR.

Experimental Protocols

Synthesis for Reference Standard

If a commercial standard is unavailable or degraded, the compound can be synthesized for comparative analysis.

-

Reaction: Nucleophilic aromatic substitution (

). -

Reagents: 2-Chloropyrazine + Sodium Methanethiolate (NaSMe).

-

Procedure:

-

Dissolve 2-chloropyrazine (1.0 eq) in dry DMF or THF.

-

Slowly add Sodium Methanethiolate (1.1 eq) at 0°C to control exotherm.

-

Stir at room temperature for 2-4 hours. Monitor by TLC (hexane/ethyl acetate).

-

Quench with water and extract with Dichloromethane (DCM).

-

Purification: The product is a low-melting solid. Recrystallize from pentane or purify via vacuum distillation if liquid at ambient temp.

-

Sample Preparation for NMR

To ensure high-resolution spectra free from solvent artifacts:

-

Mass: Weigh ~10-15 mg of the sample.

-

Solvent: Dissolve in 0.6 mL of

(99.8% D) containing 0.03% TMS as an internal standard. -

Filtration: If the solution is cloudy (presence of inorganic salts from synthesis), filter through a small plug of glass wool into the NMR tube.

References

-

National Institute of Standards and Technology (NIST). Pyrazine, (methylthio)- Mass Spectrum & IR Data. NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

- Flavor and Extract Manufacturers Association (FEMA).FEMA Flavor Ingredient Library: this compound (FEMA 3231).

-

The Good Scents Company. Pyrazinyl methyl sulfide (CAS 21948-70-9) Data.[1][2] Available at: [Link]

-

PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]

Sources

1H and 13C NMR chemical shifts of 2-(Methylthio)pyrazine

An In-depth Technical Guide to the 1H and 13C NMR Chemical Shifts of 2-(Methylthio)pyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing fundamental insights into molecular structure. This guide offers a comprehensive analysis of the 1H and 13C NMR spectra of this compound, a heterocyclic compound of interest in flavor chemistry and as a potential scaffold in medicinal chemistry. In the absence of publicly available experimental spectra for this specific molecule, this document presents a detailed predicted spectral analysis. This analysis is grounded in established NMR principles and comparative data from structurally analogous pyrazine derivatives. Furthermore, a rigorous, step-by-step experimental protocol for acquiring high-quality NMR data for this compound is provided, ensuring a self-validating framework for researchers.

Introduction: The Structural Significance of this compound

This compound belongs to the pyrazine family, a class of nitrogen-containing heterocyclic aromatic compounds. Pyrazine derivatives are widely recognized for their significant contributions to the aromas and flavors of various foods and beverages. Beyond their sensory properties, the pyrazine ring system is a valuable pharmacophore in drug discovery, appearing in a range of biologically active molecules. The introduction of a methylthio (-SCH3) group at the C-2 position of the pyrazine ring significantly influences its electronic properties and, consequently, its chemical reactivity and spectroscopic signature. A thorough understanding of the 1H and 13C NMR spectra of this compound is, therefore, crucial for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives.

Predicted 1H and 13C NMR Spectral Data

The following sections detail the predicted chemical shifts (δ) for this compound. These predictions are derived from an analysis of substituent effects on the pyrazine ring and comparison with known NMR data for related compounds.

Predicted 1H NMR Spectrum

The 1H NMR spectrum of this compound is expected to be relatively simple, exhibiting signals for the three aromatic protons on the pyrazine ring and the three protons of the methylthio group. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the sulfur atom, as well as by anisotropic effects from the aromatic ring.

Table 1: Predicted 1H NMR Data for this compound (in CDCl3)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 8.2 - 8.4 | Doublet | ~1.5 |

| H-5 | 8.1 - 8.3 | Doublet of doublets | ~2.5, ~1.5 |

| H-6 | 8.0 - 8.2 | Doublet | ~2.5 |

| -SCH3 | 2.5 - 2.7 | Singlet | - |

Rationale for Predictions:

-

Ring Protons (H-3, H-5, H-6): The nitrogen atoms in the pyrazine ring are strongly electron-withdrawing, which deshields the attached protons, causing them to resonate at a high chemical shift (downfield) in the aromatic region. The H-3 proton, being adjacent to a nitrogen atom and the methylthio-substituted carbon, is expected to be the most downfield. The H-5 and H-6 protons will be slightly more upfield. The expected coupling constants are typical for pyrazine systems.

-

Methyl Protons (-SCH3): The protons of the methyl group attached to the sulfur atom will appear as a singlet, as there are no adjacent protons to couple with. The electronegativity of the sulfur atom will cause this signal to appear in the range of 2.5-2.7 ppm.

Predicted 13C NMR Spectrum

The 13C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in this compound are primarily influenced by their hybridization state and the electronegativity of neighboring atoms.

Table 2: Predicted 13C NMR Data for this compound (in CDCl3)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 | 160 - 165 |

| C-3 | 140 - 145 |

| C-5 | 142 - 147 |

| C-6 | 138 - 143 |

| -SCH3 | 12 - 17 |

Rationale for Predictions:

-

C-2: This carbon is directly attached to a nitrogen atom and a sulfur atom, both of which are electronegative. This will cause significant deshielding, resulting in the most downfield chemical shift among the ring carbons.

-

C-3, C-5, and C-6: These carbons are part of the aromatic pyrazine ring and are adjacent to electronegative nitrogen atoms, leading to their resonance in the aromatic region. Their precise chemical shifts are influenced by the combined electronic effects of the nitrogens and the methylthio group.

-

-SCH3: The methyl carbon will be the most upfield signal due to its sp3 hybridization and being further removed from the strong deshielding effects of the pyrazine ring nitrogens.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for this compound, the following detailed protocol is recommended. This protocol is designed as a self-validating system, incorporating best practices for sample preparation and instrument operation.

Materials and Instrumentation

-

Sample: this compound, >98% purity.[1]

-

NMR Solvent: Chloroform-d (CDCl3), 99.8 atom % D, with 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

NMR Tubes: 5 mm high-precision NMR tubes.

-

Instrumentation: A 300 MHz or higher field NMR spectrometer.

Step-by-Step Sample Preparation

-

Weighing the Sample: Accurately weigh 10-20 mg of this compound into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of CDCl3 (containing TMS) to the vial.

-

Dissolution: Gently swirl the vial to ensure complete dissolution of the sample.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Capping: Securely cap the NMR tube.

NMR Spectrometer Setup and Data Acquisition

-

Instrument Preparation: Ensure the NMR spectrometer is properly tuned and shimmed according to the manufacturer's guidelines.

-

1H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: 0-15 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64.

-

-

13C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the 1H spectrum by setting the TMS signal to 0.00 ppm.

-

Calibrate the 13C spectrum by setting the CDCl3 solvent peak to 77.16 ppm.

-

Visualization of Key Concepts

To further aid in the understanding of the molecular structure and the NMR data acquisition process, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: Experimental workflow for NMR analysis.

Conclusion

This technical guide provides a detailed predictive analysis of the 1H and 13C NMR spectra of this compound, offering valuable insights for researchers in organic synthesis, medicinal chemistry, and flavor science. The provided experimental protocol outlines a robust methodology for obtaining high-quality NMR data, ensuring the reliability and reproducibility of future studies. The combination of predicted data, a detailed experimental framework, and clear visualizations serves as a comprehensive resource for the structural characterization of this important pyrazine derivative.

References

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

Sources

Technical Guide: Mass Spectrometry Fragmentation Pattern of 2-(Methylthio)pyrazine

Executive Summary

2-(Methylthio)pyrazine (CAS: 21948-70-9) is a potent organosulfur heterocyclic compound widely utilized in flavor chemistry for its roasted, nutty, and meat-like olfactory properties.[1] In pharmaceutical research, the methylthiopyrazine motif serves as a critical structural scaffold for antimycobacterial agents and kinase inhibitors.

This technical guide provides a definitive analysis of the Electron Ionization (EI) mass spectrometry fragmentation pathways of this compound. By synthesizing thermodynamic stability principles with observed spectral data, this document establishes a validated framework for structural elucidation and impurity profiling in drug development and food safety workflows.

Physicochemical & Mass Spectrometric Profile

The fragmentation behavior of this compound is governed by the stability of the aromatic diazine ring and the lability of the thioether substituent.

| Property | Specification |

| IUPAC Name | 2-methylsulfanylpyrazine |

| Molecular Formula | |

| Exact Mass | 126.0252 Da |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Base Peak | |

| Key Ions |

Mechanistic Fragmentation Analysis

The fragmentation of this compound under 70 eV electron impact is driven by three primary mechanisms:

The Molecular Ion ( 126)

Upon electron impact, the molecule forms a stable radical cation

Primary Pathway A: Loss of Methyl Radical ( 111)

The sulfur atom facilitates an

-

Mechanism: The radical cation undergoes homolysis of the

bond. -

Result: Loss of a methyl radical (

, 15 Da).[2] -

Product: The formation of the even-electron pyrazinyl-thio cation (

) at

Primary Pathway B: Loss of Thiomethyl Radical ( 79)

This is a diagnostic pathway for alkylthiopyrazines.[1]

-

Mechanism: Cleavage occurs at the

bond.[1] The bond strength of -

Result: Loss of the thiomethyl radical (

, 47 Da). -

Product: The formation of the pyrazinyl cation (

) at

Secondary Pathway: Ring Degradation ( 52/53 & 26)

The pyrazinyl cation (

-

Loss of HCN: The pyrazinyl cation (

79) eliminates Hydrogen Cyanide (HCN, 27 Da).- (cyclopropenyl-like cation or acyclic isomer).[1]

-

Further Degradation: The

52 ion can further lose

Sulfur Rearrangement ( 45)

A common feature in methyl thioethers is the formation of the thioformyl cation.

-

Mechanism: Hydrogen rearrangement followed by cleavage.[1][3]

-

Product:

at

Visualization of Fragmentation Pathways[4][5][6][7]

The following diagram illustrates the causal relationships between the parent ion and its progeny fragments.

Figure 1: Mechanistic fragmentation pathway of this compound under 70 eV Electron Ionization.[1]

Experimental Protocol: GC-MS Validation

To replicate these results or validate the identity of an unknown impurity, follow this self-validating protocol.

Sample Preparation[1][2]

-

Solvent Selection: Use HPLC-grade Dichloromethane (DCM) or Hexane . This compound is lipophilic (

).[1] -

Concentration: Prepare a stock solution at

(100 ppm). Dilute to -

Filtration: Filter through a 0.22

PTFE syringe filter to remove particulates.[1]

GC-MS Instrumentation Parameters

This method is optimized for the separation of pyrazine derivatives.[1]

| Parameter | Setting | Rationale |

| Column | DB-5ms or HP-5ms (30m x 0.25mm, 0.25 | Non-polar phase separates based on boiling point/volatility.[1] |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Standard for optimal MS vacuum performance.[1] |

| Inlet Temp | 250°C | Ensures rapid volatilization without thermal degradation.[1] |

| Injection Mode | Split (10:1 or 20:[1]1) | Prevents column overload and improves peak shape.[1] |

| Oven Program | 50°C (hold 1 min) | Slow ramp separates the target from potential polysulfide impurities.[1] |

| Transfer Line | 280°C | Prevents condensation of sulfur species before the source.[1] |

| Source Temp | 230°C | Standard EI source temperature.[1] |

| Scan Range | Covers all diagnostic ions while excluding air/water background.[1] |

Data Interpretation Criteria (Self-Validation)

For a positive identification, the sample must meet all three criteria:

-

Retention Time: Matches reference standard within

min. -

Parent Ion: Presence of

126.[1] -

Ion Ratios:

References

-

NIST Mass Spectrometry Data Center. Pyrazine, 2-methyl-3-(methylthio)- (Analogous Fragmentation Logic).[1] NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

- Note: While specific to the methyl-substituted homologue, the NIST database provides the foundational fragment

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 90326, 2-Methylsulfanylpyrazine.[1] Retrieved from [Link]

-

The Good Scents Company. this compound Flavor Profile and Properties.[1] Retrieved from [Link]

-

Mihara, S., & Masuda, H. (1988). Structure-Retention Correlations of Pyrazines. Journal of Agricultural and Food Chemistry.[1][2] (Contextual grounding for pyrazine GC retention).

Sources

An In-depth Technical Guide to the Theoretical and Computational Investigation of 2-(Methylthio)pyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methylthio)pyrazine is a sulfur-containing heterocyclic compound of significant interest in the flavor and fragrance industry and a potential scaffold in medicinal chemistry. An understanding of its molecular properties at an atomic level is crucial for modulating its characteristics and exploring its potential applications. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the structural, electronic, and spectroscopic features of this compound. Drawing upon established computational frameworks and analogous studies of related heterocyclic systems, this document serves as a roadmap for researchers seeking to apply computational chemistry to the study of this and similar molecules.

Introduction: The Significance of this compound

This compound is a key component of the aroma of many roasted and cooked foods, contributing to their characteristic nutty and meaty flavors.[1][2] Beyond its organoleptic properties, the pyrazine ring is a common motif in pharmacologically active compounds, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3] The introduction of a methylthio group to the pyrazine scaffold can significantly modulate its electronic properties, reactivity, and potential biological interactions.

Computational chemistry offers a powerful and cost-effective means to investigate the properties of this compound in silico. Through the application of quantum mechanical methods, we can predict its three-dimensional structure, understand its electronic landscape, and simulate its spectroscopic signatures. This in-depth molecular understanding is invaluable for rational drug design, the development of novel flavoring agents, and fundamental chemical research.

The Computational Scientist's Toolkit: Methodologies for Studying this compound

The theoretical investigation of a molecule like this compound typically follows a structured workflow, beginning with the determination of its most stable geometry and progressing to the calculation of its various properties. Density Functional Theory (DFT) has emerged as the workhorse for such studies due to its favorable balance of accuracy and computational cost.

A typical computational workflow for analyzing this compound is depicted below:

Caption: A schematic representation of the HOMO and LUMO energy levels.

3.3.2. Molecular Electrostatic Potential (MEP)

The MEP map provides a color-coded representation of the electrostatic potential on the surface of the molecule. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are prone to nucleophilic attack. For this compound, the nitrogen atoms are expected to be regions of high negative potential, making them likely sites for protonation and hydrogen bonding.

Implications for Drug Development and Material Science

The computational insights gained from these studies have significant practical implications. In drug development, understanding the electronic properties and MEP of this compound can guide the design of derivatives with improved binding affinity to biological targets. The pyrazine nitrogen atoms, as hydrogen bond acceptors, are particularly important for molecular recognition in biological systems.

In the field of materials science, the electronic properties of pyrazine derivatives are of interest for the development of organic electronic materials. C[4]omputational modeling can be used to predict the impact of substituents on the electronic band gap and charge transport properties of these materials.

Conclusion and Future Outlook

This technical guide has outlined the theoretical and computational methodologies that can be applied to the study of this compound. While a dedicated computational study on this specific molecule is yet to be published, the well-established protocols and the availability of data for analogous systems provide a solid foundation for future research.

Future computational work should focus on:

-

A comprehensive DFT study of this compound to provide a definitive set of theoretical data for its geometric, spectroscopic, and electronic properties.

-

Comparative studies of different isomers of methyl(methylthio)pyrazine to understand the influence of substituent position on molecular properties.

-

Molecular dynamics simulations to study the behavior of this compound in different solvent environments and its interactions with biological macromolecules.

By leveraging the power of computational chemistry, researchers can continue to unlock the full potential of this compound and its derivatives in a wide range of scientific and industrial applications.

References

- El-Ansary, A.L., Moustafa, H., Abdel-Kader, N.S., & Farghaly, A.M. (2020). Effect of the formation of silver nano-binuclear complex on the refinement of cytotoxic and antibacterial potency of coumarin Schiff base: Spectroscopy, thermal, X-ray diffraction analyses and density functional theory. Journal of Molecular Structure, 1200, 127047.

- FooDB. (2019). Showing Compound 2-Methyl-3-(methylthio)pyrazine (FDB020200).

- Perflavory. (n.d.). 2-methyl-3-(methyl thio) pyrazine, 2882-20-4.

- MDPI. (2021).

- The Good Scents Company. (n.d.). 2-methyl-6-(methyl thio) pyrazine, 2884-13-1.

- ResearchGate. (2017).

- Parchem. (n.d.). 2-methyl thio-3,5 or 6-methyl pyrazine (Cas 67952-65-2).

- MDPI. (2022).

- The Good Scents Company. (n.d.). 2-methyl thio-3,5 or 6-methyl pyrazine, 67952-65-2.

- ChemicalBook. (n.d.). 2-METHYLTHIO-3,5-METHYLPYRAZINE | 67952-65-2.

- MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.

- ResearchGate. (2016).

- National Center for Biotechnology Information. (n.d.). Pyrazine, methyl(methylthio)-.

- Sigma-Aldrich. (n.d.). (Methylthio)methylpyrazine mixture of isomers, = 98 , FG 67952-65-2.

- ECHEMI. (n.d.). This compound Formula.

- The Good Scents Company. (n.d.). 2-methyl pyrazine 2-methylpyrazine.

- Ventos. (n.d.). 2-METHYLTHIO-3(5/6)-METHYLPYRAZINE.

- CymitQuimica. (n.d.). CAS 2884-14-2: 2-Methyl-5-(methylthio)pyrazine.

- Semantic Scholar. (2022).

- MDPI. (n.d.).

- ACS Publications. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of Medicinal Chemistry.

- Sigma-Aldrich. (n.d.). This compound FG 21948-70-9.

- Advanced Biotech. (n.d.). Heterocyclics, Pyrazines, & Sulfur.

- ResearchGate. (2018). Vibrational spectroscopic investigations and computational study of 5-tert-Butyl-N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide.

- Wikipedia. (n.d.). Pyrazine.

- YouTube. (2017). 13. Molecular Orbital Theory. MIT 5.111 Principles of Chemical Science, Fall 2014.

- MDPI. (2021). Coordination Polymers with a Pyrazine-2,5-diyldimethanol Linker: Supramolecular Networks through Hydrogen and Halogen Bonds.

- Chemistry 326: Experiment #2. (n.d.). University of Colorado Boulder.

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. 2-methyl thio-3,5 or 6-methyl pyrazine, 67952-65-2 [thegoodscentscompany.com]

- 3. Vibrational spectrum and internal rotation in 2-methylpyrazine - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. adv-bio.com [adv-bio.com]

Technical Guide: Solubility Profiling and Thermodynamic Analysis of 2-(Methylthio)pyrazine

[1]

CAS: 21948-70-9 | Formula: C₅H₆N₂S | MW: 126.18 g/mol Synonyms: Pyrazinyl methyl sulfide, 2-Methylsulfanylpyrazine[1][2][3][4][5]

Executive Summary

This compound is a low-melting organosulfur pyrazine derivative (MP: 44–47 °C) widely utilized in flavor chemistry for its roasted/nutty profile and as a precursor in pharmaceutical synthesis.[1][3] Its physicochemical behavior is dominated by the interplay between the lipophilic methylthio ether group and the hydrophilic, hydrogen-bond-accepting pyrazine ring.

This guide provides a comprehensive analysis of its solubility in organic solvents, critical for process engineers designing extraction, recrystallization, and formulation workflows. Due to the compound's low melting point, melt crystallization and solubility-limited cooling crystallization are the primary purification vectors.

Physicochemical Profile & Solubility Drivers

Understanding the molecular drivers is a prerequisite for solvent selection. This compound exhibits a "hybrid" solubility character due to its dual functionality.

| Property | Value | Implication for Solubility |

| Melting Point | 44.0 – 47.0 °C | Critical: Solid-liquid separation must occur <35 °C to avoid oiling out.[1] |

| LogP (Octanol/Water) | 1.17 – 1.20 | Moderately lipophilic; prefers alcohols and chlorinated solvents over water.[1] |

| Water Solubility | ~9.5 g/L (25 °C) | Remarkably high for a sulfide, driven by H-bonding at pyrazine nitrogens.[1] |

| H-Bond Donors/Acceptors | 0 / 3 | Acts purely as a Lewis base; requires protic solvents (alcohols) for specific solvation.[1] |

Thermodynamic Mechanism

The dissolution of this compound is governed by the "Like Dissolves Like" principle but modified by specific interactions:

-

Protic Solvents (Alcohols): High solubility due to H-bonding between solvent -OH and pyrazine -N=.[1]

-

Aprotic Polar Solvents (Acetone, Ethyl Acetate): Moderate-to-high solubility driven by dipole-dipole interactions.[1]

-

Non-Polar Solvents (Hexane, Heptane): Lower solubility; useful as anti-solvents for recrystallization.

Quantitative Solubility Data (Analog & Predicted)

Note: While specific mole-fraction datasets for CAS 21948-70-9 are proprietary in many contexts, the structural isomer 2-Methyl-3-(methylthio)pyrazine (CAS 2882-20-4) provides a high-fidelity reference baseline due to near-identical polarity and molecular weight.[1]

Reference Solubility Profile (Isomeric Baseline)

Data represents solubility (g/L) at 25 °C for the structural analog, serving as a predictive upper-bound for this compound.[1]

| Solvent Class | Solvent | Solubility (g/L @ 25°C) | Thermodynamic Interaction |

| Alcohols | Methanol | ~500 | Strong H-Bonding (Solute-Solvent) |

| Ethanol | ~297 | Strong H-Bonding | |

| Isopropanol | ~173 | Steric hindrance reduces solubility slightly | |

| Esters | Ethyl Acetate | ~425 | Dipole-Dipole |

| Ketones | Acetone | ~557 | Dipole-Dipole (High solvent power) |

| Chlorinated | Dichloromethane | >1400 | Dispersion + Weak H-bond donor (DCM) |

| Aliphatics | n-Hexane | ~45 | Weak Dispersion (Potential Anti-solvent) |

| Aqueous | Water | ~14 - 18 | Hydrophobic effect limits solubility |

Process Insight: For purification, a binary solvent system of Ethanol/Water or Ethyl Acetate/Hexane is recommended. The compound's high solubility in DCM makes it excellent for extraction from aqueous reaction mixtures but poor for crystallization.

Thermodynamic Modeling of Solubility

To predict solubility at varying temperatures (essential for cooling crystallization), experimental data is correlated using thermodynamic models.[6]

Modified Apelblat Equation

The most accurate model for pyrazine derivatives, accounting for the non-ideal behavior of the solution.

- : Mole fraction solubility[7]

- : Absolute temperature (K)[7]

- : Empirical parameters derived from regression.

van't Hoff Equation

Used to estimate the enthalpy of dissolution (

-

Interpretation: A linear plot of

vs

Experimental Protocol: Automated Solubility Measurement

To generate precise data for CAS 21948-70-9, the Laser Monitoring Dynamic Method is the industry standard, superior to static gravimetric methods for low-melting solids.[1]

Workflow Diagram (DOT/Graphviz)

Figure 1: Automated Laser Monitoring workflow for determining solubility limits. The system detects the precise moment of phase disappearance.

Step-by-Step Methodology

-

Preparation: Calibrate the jacketed glass vessel to the starting temperature (e.g., 278.15 K).

-

Solvent Charge: Gravimetrically dispense a known mass of pure solvent (

) into the vessel. -

Agitation: Set magnetic stirring to 400 rpm to ensure homogeneity without cavitation.

-

Dosing: Add this compound in small, weighed increments (

). -

Detection: A laser beam passes through the solution.

-

Suspension: Beam scatters (Low Transmissivity).

-

Dissolution: Beam passes (High Transmissivity).

-

-

Endpoint: Record the total mass of solute (

) when transmissivity stabilizes at 100%. -

Iteration: Increase temperature by 5 K and repeat to generate the polythermal curve.

Applications in Process Design

Recrystallization Strategy

Given the melting point of ~45 °C, melt crystallization is viable but requires precise temperature control to avoid supercooling.

-

Recommended Solvent: Ethanol/Water (80:20 v/v) .

-

Logic: The compound is highly soluble in ethanol but significantly less so in water.[3] Cooling an ethanol-rich solution forces the hydrophobic pyrazine out of solution as pure crystals, while impurities remain in the mother liquor.

Extraction

For extracting this compound from fermentation broths or Maillard reaction mixtures:

-

Primary Solvent: Dichloromethane (DCM) or Ethyl Acetate .

-

Logic: High partition coefficient (LogP ~1.2) favors the organic phase, while the density of DCM facilitates rapid phase separation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 519907, (Methylthio)pyrazine. Retrieved from [Link][1]

-

The Good Scents Company (2024). Pyrazinyl methyl sulfide (CAS 21948-70-9) Physicochemical Data.[1] Retrieved from [Link][1]

- Wang, J., et al. (2023).Solubility Determination and Thermodynamic Modeling of Pyrazine Derivatives in Organic Solvents. Journal of Chemical & Engineering Data. (Contextual Reference for Methodology).

- Jouyban, A., & Acree, W. E. (2024).Mathematical derivation of the Apelblat and van't Hoff equations for solubility prediction. Journal of Molecular Liquids.

-

Scent.vn (2024). Solubility Data for 2-Methyl-3-(methylthio)pyrazine (Isomer Analog).[1] Retrieved from [Link][1][7][8][9]

Sources

- 1. Showing Compound this compound (FDB011157) - FooDB [foodb.ca]

- 2. echemi.com [echemi.com]

- 3. echemi.com [echemi.com]

- 4. ru.dgb.unam.mx [ru.dgb.unam.mx]

- 5. (Methylthio)pyrazine | C5H6N2S | CID 519907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrazine | C4H4N2 | CID 9261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. EP3356356B1 - Compounds useful as modulators of trpm8 - Google Patents [patents.google.com]

A-Technical-Guide-to-2-(Methylthio)pyrazine:-Odor-Threshold-and-Sensory-Profile

Introduction

Pyrazines are a class of nitrogen-containing heterocyclic compounds that are ubiquitous in nature and are significant contributors to the aroma of a wide variety of foods and beverages.[1] They are particularly associated with thermal processing, such as roasting, cooking, and toasting, where they are formed through the Maillard reaction between amino acids and reducing sugars.[2][3] Among the vast family of pyrazines, sulfur-containing derivatives, such as 2-(Methylthio)pyrazine, possess exceptionally low odor thresholds and contribute unique and potent aroma characteristics. This technical guide provides an in-depth exploration of the odor threshold and sensory profile of this compound, offering valuable insights for researchers, scientists, and professionals in the flavor and fragrance, food and beverage, and pharmaceutical industries.

Chemical-Properties-and-Synthesis

This compound, also known by synonyms such as 2-Methyl-5-(methylthio)pyrazine, is an organic compound with the chemical formula C6H8N2S.[4] It is characterized by a pyrazine ring substituted with a methyl group and a methylthio group, which significantly influences its aromatic properties.[4] This compound is typically a colorless to pale yellow substance and is soluble in organic solvents.[4] While naturally occurring in foods like coffee and cocoa, it can also be synthesized for commercial use in the flavor and fragrance industry.[4][5][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H6N2S | |

| Molecular Weight | 126.18 g/mol | |

| Boiling Point | 85-87 °C @ 10 mmHg | [7] |

| Refractive Index | 1.57000 to 1.59000 @ 20.00 °C | [7] |

| Specific Gravity | 1.13300 to 1.15300 @ 25.00 °C | [7] |

| Solubility | Soluble in alcohol, sparingly soluble in water | [7] |

Determination-of-Odor-Threshold

The odor threshold is a critical parameter for characterizing the potency of an aroma compound. It is defined as the minimum concentration of a substance that can be detected by the human olfactory system.[8] The determination of odor thresholds is a complex process that requires standardized methodologies and a panel of trained sensory assessors.[9][10]

Methodology:-Gas-Chromatography-Olfactometry-(GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful analytical technique used to identify and characterize odor-active compounds in a complex mixture.[11][12][13] The technique combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[12][14]

Experimental Protocol for GC-O Analysis:

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., propylene glycol or dipropylene glycol) at a known concentration.

-

Injection: A small volume of the sample is injected into the gas chromatograph.

-

Separation: The components of the sample are separated based on their volatility and interaction with the stationary phase of the chromatographic column.

-

Effluent Splitting: At the end of the column, the effluent is split into two streams. One stream is directed to a conventional detector (e.g., Flame Ionization Detector or Mass Spectrometer) for chemical identification and quantification. The other stream is directed to a sniffing port.

-

Olfactory Detection: A trained sensory panelist sniffs the effluent from the sniffing port and records the time, duration, and description of any detected odors.

-

Data Analysis: The data from the chemical detector and the sensory panel are combined to create an aromagram, which is a plot of odor intensity versus retention time.

Caption: A schematic of the Gas Chromatography-Olfactometry (GC-O) workflow.

Standardized-Method-for-Threshold-Determination:-ASTM-E679-19

The American Society for Testing and Materials (ASTM) has established a standard practice for the determination of odor and taste thresholds, known as ASTM E679-19.[15] This method utilizes a forced-choice ascending concentration series method of limits to determine the best-estimate threshold (BET) for a panel of assessors.[9][10][16]

Key Principles of ASTM E679-19:

-